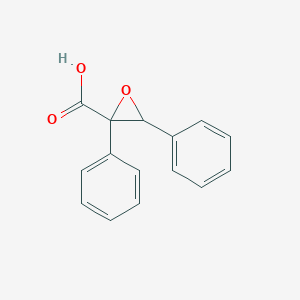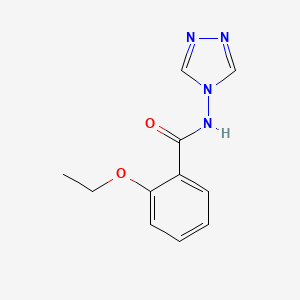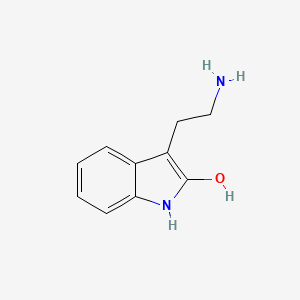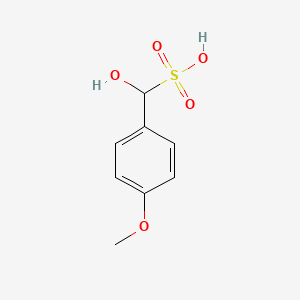![molecular formula C13H11FN4O2S B14155910 4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 879151-19-6](/img/structure/B14155910.png)
4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide is a compound that belongs to the class of triazolopyridine derivativesThe presence of the triazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with suitable reagents under mild basic conditions (e.g., Et3N, THF, room temperature) to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures and solvents like THF or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the triazolopyridine ring.
Aplicaciones Científicas De Investigación
4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
- [1,2,4]triazolo[4,3-a]quinoxaline derivatives
- [1,2,4]triazolo[4,3-a]pyrimidine derivatives
Uniqueness
4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of the fluorine atom and the benzenesulfonamide group, which can enhance its biological activity and selectivity compared to other triazolopyridine derivatives .
Propiedades
Número CAS |
879151-19-6 |
|---|---|
Fórmula molecular |
C13H11FN4O2S |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11FN4O2S/c14-10-4-6-11(7-5-10)21(19,20)15-9-13-17-16-12-3-1-2-8-18(12)13/h1-8,15H,9H2 |
Clave InChI |
ZMYVRFQMTWWQBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=C(N2C=C1)CNS(=O)(=O)C3=CC=C(C=C3)F |
Solubilidad |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)


![1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one](/img/structure/B14155858.png)
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)

![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)

![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
